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molecular formula C12H14O4 B8454296 Methyl 3-(2,4-dimethoxyphenyl)prop-2-enoate CAS No. 84385-10-4

Methyl 3-(2,4-dimethoxyphenyl)prop-2-enoate

Cat. No. B8454296
M. Wt: 222.24 g/mol
InChI Key: OPFJHFOFMZFPKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05124478

Procedure details

A mixture of 105.6 g of 2,4-dimethoxybenzaldehyde, 93.6 g of methyl potassium malonate, 200 ml of pyridine (dried over KOH), 1.2 ml of piperidine, 36 ml of acetic acid and 48 g of 3A molecular sieves is heated at 150° C. until evolution of CO2 has ceased. The solution is poured onto ice while hot, and the mixture is acidified to pH 1-2 with concentrated hydrochloric acid and then stirred in the ice bath for 20 minutes. The precipitate is filtered off with suction, washed with 1N HCl and water and dried.
Quantity
105.6 g
Type
reactant
Reaction Step One
Quantity
93.6 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:4]=1[CH:5]=O.C(O)(=O)[CH2:14][C:15]([OH:17])=[O:16].C[K].N1CCCC[CH2:23]1.C(=O)=O.Cl>C(O)(=O)C.N1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:4]=1[CH:5]=[CH:14][C:15]([O:17][CH3:23])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
105.6 g
Type
reactant
Smiles
COC1=C(C=O)C=CC(=C1)OC
Name
Quantity
93.6 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O.C[K]
Name
Quantity
1.2 mL
Type
reactant
Smiles
N1CCCCC1
Name
3A
Quantity
48 g
Type
reactant
Smiles
Name
Quantity
36 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The solution is poured onto ice while hot, and the mixture
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off with suction
WASH
Type
WASH
Details
washed with 1N HCl and water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
COC1=C(C=CC(=O)OC)C=CC(=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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